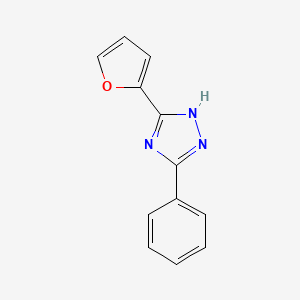

3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole

Description

Evolution and Significance of 1,2,4-Triazole (B32235) Derivatives in Heterocyclic Chemistry

The field of heterocyclic chemistry has been significantly shaped by the study of 1,2,4-triazole derivatives. These compounds, which feature a five-membered ring composed of two carbon and three nitrogen atoms, have garnered considerable attention for decades. nih.gov The 1,2,4-triazole nucleus is a ubiquitous structural motif found in a vast array of synthetic compounds with diverse applications. sigmaaldrich.com This is largely due to the unique properties conferred by the triazole ring, including its aromaticity, stability, and capacity for hydrogen bonding. frontiersin.orgsigmaaldrich.com

The evolution of 1,2,4-triazole chemistry has been marked by the development of sophisticated synthetic methodologies. Early methods often involved the condensation of hydrazides with various reagents. scispace.comijsr.net A significant leap forward came with the advent of "click chemistry," particularly the Huisgen 1,3-dipolar cycloaddition, which provides an efficient and highly selective route to triazole synthesis. nih.gov More recent advancements include the use of microwave-assisted synthesis, which can dramatically reduce reaction times, and the development of multicomponent reactions for the construction of complex triazole-based molecules. nih.govsigmaaldrich.com

The significance of 1,2,4-triazole derivatives is underscored by their wide-ranging applications. In medicinal chemistry, the triazole scaffold is a key component in numerous clinically important drugs. frontiersin.orgijsr.net For instance, fluconazole (B54011) and itraconazole (B105839) are prominent antifungal agents that owe their efficacy to the triazole core. nih.gov Beyond medicine, these derivatives have found use in materials science as components of metal-organic frameworks (MOFs) and coordination polymers, as well as in agrochemicals. nih.govfrontiersin.org The ability of the electron-rich triazole ring to coordinate with metal ions makes it a versatile building block in these fields. nih.gov

Structural Characteristics and Chemical Importance of 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole within the Triazole Family

Within the extensive family of 1,2,4-triazoles, the specific compound This compound is distinguished by its unique substitution pattern. This molecule features a central 4H-1,2,4-triazole ring, which exists in tautomeric equilibrium with the 1H form, though the 1H tautomer is generally more stable. frontiersin.orgsigmaaldrich.com The designation "4H" indicates that the proton is located on the nitrogen atom at the 4-position of the triazole ring.

The key structural features of this compound are the substituents at positions 3 and 5 of the triazole ring: a 2-furyl group and a phenyl group, respectively. The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom, while the phenyl group is a simple aromatic hydrocarbon ring. The combination of these two aromatic systems directly attached to the triazole core is expected to result in a largely planar molecular geometry, although some twisting between the rings is possible. mdpi.com This planarity can facilitate π-π stacking interactions in the solid state.

The chemical importance of a molecule like this compound lies in its potential as a versatile building block for the synthesis of more complex molecules. The presence of multiple nitrogen atoms in the triazole ring, along with the oxygen atom in the furan ring, provides several potential coordination sites for metal ions, making it a candidate ligand for the construction of coordination polymers and catalysts. mdpi.com Furthermore, the phenyl and furyl rings can be subjected to various electrophilic substitution reactions, allowing for the introduction of additional functional groups and the tuning of the molecule's electronic and steric properties.

While specific, detailed research findings on the synthesis and reactivity of this compound are not extensively documented in the reviewed literature, its structural motifs are present in related compounds that have been studied. For example, the synthesis of the related thiol derivative, 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol, has been achieved through the cyclization of a thiosemicarbazide (B42300) precursor derived from furan-2-carboxylic acid hydrazide. mdpi.com This suggests that a potential synthetic route to the target compound could involve the cyclization of an appropriate amidrazone or a related intermediate.

Interactive Data Table: General Properties of Constituent Rings

| Ring System | Type | Key Features |

| 1,2,4-Triazole | Heterocyclic, Aromatic | Contains three nitrogen atoms; can act as both a hydrogen bond donor and acceptor; stable ring system. |

| Furan | Heterocyclic, Aromatic | Contains one oxygen atom; electron-rich; participates in electrophilic substitution reactions. |

| Benzene (Phenyl) | Aromatic Hydrocarbon | Stable, planar ring; undergoes electrophilic aromatic substitution. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9N3O |

|---|---|

Molecular Weight |

211.22 g/mol |

IUPAC Name |

5-(furan-2-yl)-3-phenyl-1H-1,2,4-triazole |

InChI |

InChI=1S/C12H9N3O/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H,(H,13,14,15) |

InChI Key |

POZTVAYJBZIQQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CO3 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategies for the Construction of the 1,2,4-Triazole (B32235) Core

The formation of the 1,2,4-triazole ring is a cornerstone of heterocyclic chemistry, with several reliable strategies established for its construction. These methods typically involve the formation of key C-N and N-N bonds through the cyclization of acyclic precursors.

Cyclocondensation Approaches (e.g., from hydrazides, thiosemicarbazides)

Cyclocondensation reactions are a primary route to the 1,2,4-triazole core, frequently employing acid hydrazides and their derivatives, such as thiosemicarbazides, as key starting materials. nih.govcapes.gov.br

A common pathway begins with the reaction of an acid hydrazide with an aryl or alkyl isothiocyanate to form a 1-acyl-4-substituted thiosemicarbazide (B42300) intermediate. mdpi.comdergipark.org.tr Subsequent intramolecular cyclization of this intermediate, typically under basic conditions (e.g., aqueous NaOH), leads to the formation of the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. nih.govmdpi.com This process involves the elimination of a water molecule. The use of thiosemicarbazide and its derivatives is a classical and versatile strategy for synthesizing a wide range of triazole and thiazole (B1198619) heterocycles. capes.gov.brresearchgate.net For instance, new thiosemicarbazide derivatives can be synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with various aryl isothiocyanates, which are then cyclized in a basic medium to yield 1,2,4-triazole ring systems. nih.gov

Alternatively, 3,5-disubstituted 1,2,4-triazoles can be synthesized through the direct condensation of a hydrazide with a nitrile. researchgate.net This base-catalyzed method is efficient and tolerates a diverse range of functional groups and heterocycles, with the reactivity of the nitrile component being relatively insensitive to electronic effects. researchgate.net Another approach involves the reaction of hydrazides with S-methylisothioureas to yield 3-N,N-dialkylamino-1,2,4-triazoles under relatively mild conditions. organic-chemistry.org

The cyclization of 1,4-disubstituted thiosemicarbazides with sodium hydroxide (B78521) is an effective method for producing 3,5-disubstituted-1,2,4-triazoles in excellent yields. researchgate.net Similarly, thiosemicarbazides can be converted into 1,2,4-triazole thione derivatives through cyclization in the presence of NaOH. nih.gov

Table 1: Examples of Cyclocondensation Reactions for 1,2,4-Triazole Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Acid Hydrazide + Isothiocyanate | 1. Ethanol (B145695); 2. Aq. NaOH, Reflux | 5-Substituted-4-aryl-4H-1,2,4-triazole-3-thiol | 62-79% | mdpi.com |

| 1,4-Disubstituted Thiosemicarbazides | Sodium Hydroxide | 3,5-Disubstituted-1,2,4-triazole | Excellent | researchgate.net |

| Nitrile + Hydrazide | Base-catalyzed | 3,5-Disubstituted 1,2,4-triazole | - | researchgate.net |

| Hydrazide + CS₂/KOH | 1. KOH; 2. Hydrazine (B178648) Hydrate | 4-Amino-5-substituted-1,2,4-triazole-3-thiol | - | nih.govnepjol.info |

Note: Yields can vary significantly based on specific substrates and reaction conditions.

One-Pot Synthetic Routes

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps without isolating intermediates. Several such methods have been developed for the 1,2,4-triazole core.

A prominent one-pot, two-step method involves the synthesis of 1,2,4-triazole-5-thione derivatives. dergipark.org.tr In this procedure, alkyl or aryl isothiocyanates are added to substituted hydrazides in ethanol, and the resulting thiosemicarbazide intermediate is cyclized in the same pot by refluxing with aqueous sodium hydroxide, followed by neutralization. dergipark.org.tr This approach avoids the isolation and purification of the thiosemicarbazide, streamlining the process. dergipark.org.tr A similar one-pot procedure on a solid support (silica gel or montmorillonite (B579905) K10) has also been reported, where an acid hydrazide is reacted with an isothiocyanate in the presence of KOH under microwave irradiation. tandfonline.com

Another versatile one-pot approach allows for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org This method demonstrates high regioselectivity and provides rapid access to a diverse range of triazoles. organic-chemistry.org A related three-component procedure involves the coupling of amidines with carboxylic acids using standard peptide coupling reagents, followed by cyclization with hydrazines under mild conditions. nih.gov

Furthermore, a one-pot synthesis of 3,5-disubstituted-1H-1,2,4-triazoles has been achieved using I₂/Cs₂CO₃, involving sequential C-N and N-N bond-forming reactions with high yields. researchgate.net

Accelerated Synthesis Techniques (e.g., Microwave Irradiation)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving product yields compared to conventional heating methods. rsc.orgpnrjournal.com This technology has been successfully applied to the synthesis of 1,2,4-triazoles.

Microwave irradiation can accelerate the synthesis of 1,2,4-triazole derivatives from various precursors. For example, the reaction of hydrazines with formamide (B127407) proceeds smoothly under microwave irradiation without a catalyst to yield substituted 1,2,4-triazoles. organic-chemistry.org The cyclization of thiosemicarbazides to form 1,2,4-triazole-3-thiones can also be efficiently conducted under microwave irradiation on a solid support like silica (B1680970) gel, which can prevent the formation of byproducts. tandfonline.com In some cases, the reaction time can be reduced from hours under conventional reflux to just minutes with microwave heating, while also achieving higher yields. nih.govscielo.org.za

One specific application involves the direct reaction between a piperazine-substituted nitrile and a hydrazide under microwave conditions, leading to the efficient synthesis of 3,5-substituted 1,2,4-triazoles with good yields and significantly shorter reaction times. scipublications.com Triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration provides another rapid, one-pot route to 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Cyclization of Thiosemicarbazide | 9 hours (reflux) | 5-10 minutes | Significant | tandfonline.comscielo.org.za |

| Synthesis from Nitrile & Hydrazide | Hours | Minutes | Yes | scipublications.com |

| Synthesis from Hydrazide & Isothiocyanate | Hours | 15 minutes | Yes | nih.gov |

Note: Specific conditions and outcomes depend on the substrates and microwave parameters used.

Specific Synthesis of 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole and Precursors

The synthesis of the title compound, this compound, involves the strategic combination of furan (B31954) and phenyl precursors to construct the disubstituted triazole ring.

A key precursor for introducing the furyl moiety is furan-2-carboxylic acid hydrazide, which can be prepared from furan-2-carboxylic acid or its esters and hydrazine hydrate. mdpi.comnih.govnih.gov This hydrazide serves as a versatile starting point.

One established route to a closely related structure, 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, proceeds via the following steps:

Formation of Thiosemicarbazide: Furan-2-carboxylic acid hydrazide is condensed with phenylisothiocyanate to yield 1-(2-furoyl)-4-phenylthiosemicarbazide. mdpi.comnih.gov

Cyclization: This thiosemicarbazide intermediate is then cyclized by heating in an alkaline medium (e.g., NaOH solution) to form the triazole ring. mdpi.comnih.gov

To obtain the target compound, this compound, a desulfurization step would be required to remove the thiol group from the triazole-3-thiol intermediate.

An alternative pathway is described in a patented process for preparing 3-(substituted phenyl)-5-(thienyl or furyl)-1,2,4-triazoles. google.com This method involves:

Acyl Imidate Formation: An aryl imidate (e.g., derived from benzonitrile) is reacted with a furyl acid chloride (furan-2-carbonyl chloride) in the presence of a base to form an N-acyl imidate adduct. google.com

Cyclization with Hydrazine: The resulting adduct is then reacted with a hydrazine (such as methylhydrazine) to yield the 1,2,4-triazole with a high degree of regiospecificity. google.com

Post-Synthetic Derivatization and Functionalization

Once the 3,5-disubstituted-4H-1,2,4-triazole core is synthesized, it can be further modified through various reactions, most notably at the N4-position of the triazole ring.

Alkylation and Arylation Reactions

Alkylation of the 4H-1,2,4-triazole ring typically occurs at the N4 nitrogen, introducing an alkyl group. However, alkylation of the broader 1,2,4-triazole system can be complex, potentially yielding N1- and N4-alkylated isomers. researchgate.net The regioselectivity of the alkylation can be influenced by the choice of alkylating agent, base, and reaction conditions. researchgate.net For instance, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a base in the alkylation of 1,2,4-triazole has been shown to favor the formation of 1-substituted-1,2,4-triazoles. researchgate.net In the context of 3,5-disubstituted-4H-1,2,4-triazoles, alkylation with alkyl halides can lead to the formation of 4-alkyl-3,5-disubstituted-4H-1,2,4-triazoles. researchgate.netnih.gov

Arylation introduces an aryl group, often via modern cross-coupling reactions. The Suzuki cross-coupling reaction is a powerful method for this transformation. nih.govnih.gov This typically involves preparing a halogenated triazole precursor, such as a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole, which is then coupled with various arylboronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. nih.gov This methodology allows for the synthesis of a wide array of new 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. nih.gov Programmed arylation techniques, starting from a commercially available precursor like 3-bromo-1H-1,2,4-triazole, can be used to sequentially introduce different aryl groups at various positions on the triazole ring. nih.gov

Imine Formation (e.g., Schiff Base Synthesis)

The formation of imines, commonly known as Schiff bases, is a primary method for modifying the 4-amino-1,2,4-triazole (B31798) scaffold. This reaction typically involves the condensation of the primary amino group at the N-4 position of the triazole ring with an aldehyde or ketone. nih.govnih.gov The resulting azomethine group (-N=CH-) extends the conjugation of the system and serves as a versatile intermediate for further chemical synthesis. nih.gov

The synthesis is generally achieved by refluxing an equimolar mixture of the 4-amino-1,2,4-triazole derivative and a suitable aldehyde in a solvent like ethanol, often with a few drops of a catalyst such as glacial acetic acid or concentrated hydrochloric acid. nih.govchemmethod.commdpi.com For instance, 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole can be reacted with various aromatic aldehydes to produce the corresponding 4-arylideneamino derivatives. mdpi.comnih.gov

| Triazole Reactant | Aldehyde Reactant | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Amino-3-(2-furyl)-5-mercapto-1,2,4-triazole | 4-Chlorobenzaldehyde | Reflux in ethanol | 4-(4-Chlorobenzylidene)amino-3-(2-furyl)-5-sulfanyl-4H-1,2,4-triazole | nih.gov |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Furfuraldehyde | Addition reaction | Schiff base of furfuraldehyde | nih.gov |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Reflux in ethanol with HCl | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | mdpi.com |

Mannich Reaction Derivations

The 1,2,4-triazole ring, particularly when containing an acidic N-H proton, is amenable to aminomethylation via the Mannich reaction. nih.govpsu.edu This reaction introduces a substituted aminomethyl group onto a nitrogen atom of the triazole ring. The process involves the condensation of a compound with an active hydrogen (the triazole), formaldehyde (B43269), and a primary or secondary amine. psu.eduijrpr.com

For example, the N-H proton at the N-1 position of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole can undergo aminomethylation. nih.gov The general procedure involves stirring the triazole derivative with formaldehyde and a secondary amine, such as diphenylamine (B1679370) or morpholine, in an appropriate solvent like ethanol at room temperature. ijrpr.com This yields the corresponding N-substituted Mannich base, providing a route to more complex molecular architectures. psu.edu

Dimerization and Advanced Structural Modifications

The this compound scaffold can be used to construct dimeric structures through various linking strategies. These modifications can significantly alter the molecule's size, shape, and properties.

One common approach involves using bifunctional reagents to link two triazole units. For instance, reacting a mercapto-triazole derivative like 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole with alkane dibromides results in the formation of sulfanyl (B85325) dimers, where the two triazole rings are connected by an alkyl chain via thioether linkages. nih.gov Similarly, using a dialdehyde (B1249045) such as 1,4-diformylbenzene to react with a 4-amino-triazole can create an 4-iminomethyl dimer. nih.gov Another strategy involves linking two 4-amino-5-phenyl-4H-1,2,4-triazol-3-thiol units with a reagent like chloroacetyl chloride to form a dimer connected by a thioethanethioate bridge.

Intrinsic Chemical Reactivity of this compound and its Analogs

The chemical behavior of the triazole ring system is characterized by the interplay of its multiple nitrogen atoms and the influence of its substituents.

Nucleophilic Processes and Substitutions

The 1,2,4-triazole ring contains nitrogen atoms that can act as nucleophiles. Alkylation reactions, for example, can occur on the ring nitrogens. nih.gov The specific site of alkylation (e.g., N-1, N-2, or N-4) often depends on the reaction conditions and the substitution pattern already present on the ring. nih.gov

Furthermore, functional groups attached to the triazole core can exhibit nucleophilic character. A prominent example is the thiol group (-SH) in mercapto-derivatives, which exists in tautomeric equilibrium with the thione form (-C=S). ijsr.net The sulfur atom in the thiol form is a potent nucleophile and readily undergoes S-alkylation when treated with alkyl halides, a classic example of nucleophilic substitution. nih.gov This reaction is a common method for introducing diverse side chains onto the triazole scaffold. nih.gov

| Alkylating Agent | Product | Reference |

|---|---|---|

| 3-Methoxybenzyl halide | 4-Amino-3-(2-furyl)-5-(3-methoxylbenzyl)thio-4H-1,2,4-triazole | nih.gov |

| 4-Cyanobenzyl halide | 4-Amino-3-(2-furyl)-5-(4-cyanobenzyl)thio-4H-1,2,4-triazole | nih.gov |

Functional Group Interconversions (e.g., Esterification, Amidation)

Functional groups attached to the this compound core can be readily transformed into other functionalities, providing access to a wide range of derivatives. An efficient approach involves using a triazole-carboxylate as a key intermediate. nih.gov

For example, ethyl 1,2,4-triazole-carboxylates can undergo hydrolysis (saponification) to yield the corresponding carboxylic acid salts. nih.gov These esters can also be converted directly into amides, hydrazides, or hydroxamic acids through reactions with amines, hydrazine, or hydroxylamine, respectively. nih.gov Similarly, a carboxylic acid on the triazole ring can be esterified by reacting with an alcohol in the presence of an acid catalyst. nih.gov These interconversions are fundamental for building molecular diversity from a common precursor. nih.gov

Cycloaddition Chemistry of Triazole Heterocycles

The 1,2,4-triazole ring system can participate in cycloaddition reactions, a powerful tool for constructing more complex fused and polycyclic heterocyclic systems. acs.org A notable example is the behavior of 1,2,4-triazoline-3,5-dione derivatives, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). wikipedia.org PTAD is an extremely reactive dienophile that readily undergoes [4+2] cycloaddition (Diels-Alder) reactions with a wide variety of dienes. wikipedia.orgacs.org This reactivity highlights the potential of the triazole core to serve as a building block in the synthesis of intricate molecular frameworks. acs.org Additionally, intramolecular cyclization reactions can be employed to create fused 1,2,4-triazole systems, such as 1,2,4-triazolo[4,3-a]pyridines, through C-N bond formation. rsc.org

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone in the structural verification of 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole, offering detailed insights into its proton and carbon environments.

Proton NMR (¹H-NMR) Analysis of Tautomeric Forms and Spin Systems

The ¹H-NMR spectrum of 1,2,4-triazole (B32235) derivatives is instrumental in identifying the tautomeric forms and delineating the proton spin systems within the molecule. In derivatives of 4H-1,2,4-triazole, the NH proton of the triazole ring typically appears as a broad singlet at a downfield chemical shift, often in the range of δ 12.67 ppm, which disappears upon deuteration. urfu.ru The protons of the phenyl and furyl rings exhibit characteristic multiplets in the aromatic region of the spectrum. The specific coupling patterns and chemical shifts of these protons are crucial for confirming the substitution pattern on the heterocyclic and aromatic rings. For instance, in related structures, the olefinic protons in a styryl-substituted triazole displayed distinct doublets with a coupling constant indicative of their cis geometry. urfu.ru

Carbon NMR (¹³C-NMR) for Skeletal Carbon Assignment

Table 1: Representative NMR Data for Substituted 1,2,4-Triazoles

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H (N-H, triazole) | ~12.67 (broad singlet) |

| ¹³C (Triazole C3/C5) | Varies with substitution |

Note: This table presents representative data from related structures. Actual values for the title compound may vary.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared spectroscopy is a powerful tool for identifying the characteristic functional groups and vibrational modes within this compound. The IR spectrum of 1,2,4-triazole derivatives typically displays a number of key absorption bands. researchgate.netnih.govresearchgate.net A prominent band corresponding to the N-H stretching vibration of the triazole ring is generally observed in the region of 3100-3300 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from the phenyl and furyl rings usually appear around 3000-3100 cm⁻¹. researchgate.netresearchgate.net The C=N and N=N stretching vibrations within the triazole ring give rise to characteristic absorptions in the 1500-1600 cm⁻¹ range. researchgate.net Furthermore, C=C stretching vibrations from the aromatic rings are also found in this region. researchgate.net The presence and position of these bands provide clear evidence for the key structural motifs of the molecule.

Table 2: Key IR Absorption Bands for 1,2,4-Triazole Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Triazole) | 3100-3300 |

| Aromatic C-H Stretch | 3000-3100 |

| C=N / N=N Stretch (Triazole Ring) | 1500-1600 |

Note: This table presents typical ranges for the indicated vibrational modes.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry confirms the molecular weight of this compound and offers valuable information about its fragmentation patterns under ionization. The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation of 1,2,4-triazole derivatives often involves characteristic losses of small neutral molecules. researchgate.net For instance, the cleavage of the triazole ring can lead to the formation of distinct fragment ions. nih.gov The fragmentation pathways of related 1,2,3-triazoles have shown the loss of a nitrogen molecule (N₂), a process that can also be anticipated for 1,2,4-triazoles under certain conditions. nih.gov Analysis of these fragmentation patterns helps to piece together the structural components of the molecule, providing an additional layer of structural confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within this compound, providing insights into the extent of conjugation between the triazole, furan (B31954), and phenyl rings. The spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. The presence of extended conjugation in the molecule typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. The electronic ground- and excited-state properties of similar triazole-based systems have been investigated, revealing that the HOMO-LUMO gap is influenced by the nature of the substituents on the triazole ring. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4H-1,2,4-triazole |

| 1,2,3-triazole |

| 4-Phenylurazole |

| Diethyl carbonate |

| Phenyl isocyanate |

| 4-Phenyl-1-carbethoxysemicarbazide |

| tert-Butyl hypochlorite |

| 4-Phenyl-1,2,4-triazoline-3,5-dione (B120352) |

| 1-methyl-4-phenyl-1H-1,2,3-triazole |

| 1,3-dimethyl-4-phenyl-1H-1,2,3-triazol-3-ium iodide |

| 4,4′-di-tert-butyl-2,2′-bipyridine |

| tert-butyl isocyanide |

| 3-phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole |

| 2-benzothiazolyl acetohydrazide |

| Phenyl isothiocyanate |

| Methyl iodide |

| 4-amino-4H-1,2,4-triazole |

| Silver nitrate |

| 5-Furan-2-yl urfu.ruresearchgate.netresearchgate.netoxadiazole-2-thiol |

| 5-Furan-2-yl-4H- urfu.ruresearchgate.netnih.gov-triazole-3-thiol |

| Furan-2-carboxylic acid hydrazide |

| Carbon disulfide |

| Ammonium thiocyanate |

| 3-amino-1,2,4-triazole |

| 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine |

| Hydrazinecarboximidamide |

| Z-styrylsulfonylacetic acid |

| 5-(2-furyl)-4-methyl-4H-1,2,4-triazole-3-thiol |

| 2-furyl hydrazine (B178648) |

| Sodium hydroxide (B78521) |

| Potassium hydroxide |

| 5-(2-furyl)-4-((3-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol |

| 5-phenyl-4H-1,2,4-triazole-3-thiol |

| 5-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3(2H)-thione |

| 4-(((5-methyl-2-furyl)methylene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol |

| 5-(2-furyl)-4-((3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the molecule.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1,2,4-triazole (B32235) derivatives, these calculations are typically performed using DFT methods, such as B3LYP, combined with basis sets like 6-311G(d,p) or cc-pVDZ. researchgate.netdocumentsdelivered.comcore.ac.uk

Table 1: Representative Theoretical Geometric Parameters for a Substituted 1,2,4-Triazole Ring Data is illustrative and based on calculations for analogous 1,2,4-triazole structures.

| Parameter | Bond Length (Å) / Angle (°) | Method/Basis Set |

| N1-N2 | 1.39 | DFT/B3LYP/6-311G(d,p) |

| N2-C3 | 1.31 | DFT/B3LYP/6-311G(d,p) |

| C3-N4 | 1.38 | DFT/B3LYP/6-311G(d,p) |

| N4-C5 | 1.37 | DFT/B3LYP/6-311G(d,p) |

| C5-N1 | 1.32 | DFT/B3LYP/6-311G(d,p) |

| N1-C5-N4 | 105.5° | DFT/B3LYP/6-311G(d,p) |

| C5-N4-C3 | 109.0° | DFT/B3LYP/6-311G(d,p) |

| N4-C3-N2 | 110.0° | DFT/B3LYP/6-311G(d,p) |

| Dihedral Angle (Triazole-Phenyl) | ~40-65° | DFT/B3LYP/6-311G(d,p) |

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity; a larger gap implies higher kinetic stability and lower chemical reactivity. core.ac.uksemanticscholar.org For triazole derivatives, HOMO and LUMO are often localized on the π-systems of the aromatic and heterocyclic rings, indicating that the lowest energy electronic transitions are typically π→π* in nature. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. It helps to predict sites for electrophilic and nucleophilic attack. In MEP maps, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. For 1,2,4-triazoles, the nitrogen atoms of the triazole ring are consistently shown to be the most negative regions, making them likely sites for hydrogen bonding and coordination with electrophiles. researchgate.netsemanticscholar.org

Table 2: Representative Frontier Orbital Energies for a 1,2,4-Triazole Derivative Data is illustrative and based on calculations for analogous structures.

| Parameter | Energy (eV) | Method/Basis Set |

| EHOMO | -6.5 | DFT/B3LYP/6-311++G(d,p) |

| ELUMO | -1.5 | DFT/B3LYP/6-311++G(d,p) |

| Energy Gap (ΔE) | 5.0 | DFT/B3LYP/6-311++G(d,p) |

Tautomeric Equilibrium Studies

Tautomerism is a significant phenomenon in heterocyclic chemistry, and 1,2,4-triazoles can exist in different tautomeric forms depending on the position of a proton. For a 3,5-disubstituted 1,2,4-triazole, the principal tautomers are the 1H, 2H, and 4H forms. The relative stability of these tautomers is crucial as it determines which isomer is predominant under given conditions, affecting the compound's chemical and biological properties. ijsr.net

Theoretical calculations are used to determine the relative energies and, therefore, the stabilities of different tautomers in both the gas phase and in solution. In the gas phase, the calculations reflect the intrinsic stability of the isolated molecule. For many 3-substituted and 3,5-disubstituted 1,2,4-triazoles, theoretical studies have shown a specific order of stability. For instance, in 3-amino-1,2,4-triazole, the stability order was found to be 1H > 2H > 4H. ijsr.net The relative stabilities are influenced by factors like aromaticity, dipole moment, and intramolecular interactions. The specific substitution pattern, such as the presence of furyl and phenyl groups, will modulate this energy landscape.

The tautomeric equilibrium can be significantly shifted by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents. mdpi.com Solvents can stabilize different tautomers to varying extents based on their polarity. Generally, more polar tautomers (those with a larger dipole moment) are preferentially stabilized by polar solvents. Studies on related heterocyclic compounds have shown that changing the solvent from a non-polar one like chloroform (B151607) to a polar one like ethanol (B145695) or water can alter atomic charges and affect electronic properties, which in turn influences tautomeric preference. mdpi.comresearchgate.net An increase in solvent polarity can lead to a bathochromic (red) shift in electronic transitions, which is another manifestation of solvent-solute interactions that can be modeled computationally. mdpi.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole, and a biological macromolecule (target), typically a protein or enzyme. These methods are vital in drug discovery for predicting the binding mode and estimating the binding affinity of a compound to a specific biological target. mdpi.comnih.gov

The process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then explore various possible conformations of the ligand within the active site of the target, scoring them based on a function that estimates the binding energy. The results provide insights into the binding pose, key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and a predicted binding affinity score. For example, docking studies on 1,2,4-triazole derivatives against cancer targets such as c-kit tyrosine kinase have identified crucial hydrogen bonding and hydrophobic interactions within the receptor's binding pocket. nih.gov The docking scores (often expressed in kcal/mol) indicate the theoretical strength of the interaction. MD simulations can further refine this by simulating the dynamic behavior of the ligand-protein complex over time, providing a more detailed picture of the stability of the binding and the specific interactions involved.

Table 3: Illustrative Molecular Docking Results for a 1,2,4-Triazole Derivative with a Kinase Target Data is illustrative and based on findings for analogous compounds from the literature.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| c-Kit Tyrosine Kinase | -8.5 | CYS-673, GLU-671 | Hydrogen Bond |

| c-Kit Tyrosine Kinase | -8.5 | LEU-799, VAL-694 | Hydrophobic Interaction |

| PI3Kalpha | -7.9 | VAL-851, LYS-802 | Hydrogen Bond |

| PI3Kalpha | -7.9 | TRP-780, ILE-932 | Hydrophobic Interaction |

Reaction Mechanism Elucidation and Activation Energy Calculations

The synthesis of 1,2,4-triazole rings, such as that in this compound, involves complex multi-step reactions. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the intricate mechanisms of these reactions, identify key intermediates and transition states, and calculate the associated activation energies. This theoretical insight is invaluable for optimizing reaction conditions and understanding the factors that govern product formation and stability.

While specific computational studies on the reaction mechanism for the synthesis of this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical investigations of analogous 1,2,4-triazole syntheses. One of the common routes to 3,5-disubstituted-1,2,4-triazoles involves the cyclization of N-acylamidrazones or the reaction between nitriles and hydrazides. These transformations typically proceed through a series of steps, each with a characteristic energy barrier.

A representative mechanism for the formation of a 1,2,4-triazole ring, based on DFT analysis of similar [3+2] heterocyclization reactions, involves several key stages. zsmu.edu.ua The process generally initiates with a nucleophilic attack, followed by tautomerism, the rate-determining cyclization step, and finally, aromatization to yield the stable triazole ring. zsmu.edu.ua

The cyclization stage is often the most energetically demanding part of the reaction. zsmu.edu.ua The thermodynamic parameters derived from DFT calculations, including enthalpy, entropy, and Gibbs free energy, can confirm the feasibility of the reaction under specific conditions, such as temperature. For instance, some heterocyclization reactions leading to triazole formation have been shown to be thermodynamically favorable at temperatures above 78-85°C. zsmu.edu.ua The use of solvent models in these calculations allows for a more realistic simulation of the reaction environment. zsmu.edu.ua

Table 1: Representative Calculated Thermodynamic and Kinetic Parameters for a [3+2] Heterocyclization Reaction to form a 1,2,4-Triazole Ring

The following data is illustrative and based on a representative DFT analysis of a 1,2,4-triazole formation. zsmu.edu.ua The exact values for the synthesis of this compound may vary.

| Parameter | Value (Gas Phase) | Value (Ethanol) |

| ΔH‡ (Activation Enthalpy) | Varies by step | Varies by step |

| ΔS‡ (Activation Entropy) | Varies by step | Varies by step |

| ΔG‡ (Activation Free Energy) | Highest for cyclization step | Highest for cyclization step |

| Favorable Temperature | > 85 °C | > 78 °C |

This table is interactive. You can sort the data by clicking on the column headers.

The mechanism of the Einhorn-Brunner reaction, which produces 1,2,4-triazoles from imides and hydrazines, involves the initial protonation of the hydrazine (B178648), followed by a nucleophilic attack on a carbonyl carbon of the imide. wikipedia.org Subsequent dehydration and cyclization lead to the formation of the triazole ring. wikipedia.org Similarly, the Pellizzari reaction, which involves the reaction of an amide with a hydrazide, proceeds through the formation of a key intermediate that undergoes intramolecular attack to form the five-membered ring, followed by dehydration to yield the aromatic 1,2,4-triazole. wikipedia.org While these are classical reaction mechanisms, computational studies can provide a more quantitative understanding of the energy landscape of these transformations.

Theoretical studies also play a crucial role in understanding the regioselectivity of such reactions. For instance, in the Einhorn-Brunner reaction with unsymmetrical imides, the substituent with the stronger acidic character is preferentially found at the 3-position of the resulting 1,2,4-triazole. wikipedia.org DFT calculations can quantify the electronic properties of the reactants and intermediates to predict and explain such outcomes.

Mechanistic Insights into Biological Activities

Antimicrobial Action of 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole Derivatives

Derivatives of this compound are recognized for their significant antimicrobial properties. The incorporation of the 1,2,4-triazole (B32235) moiety is a strategic approach to developing new antimicrobial agents to combat the growing challenge of drug resistance. nih.govnih.gov

The antibacterial action of 1,2,4-triazole derivatives often stems from their ability to interfere with essential microbial processes. A notable mechanism is the inhibition of folate synthesis through the targeting of bacterial dihydrofolate reductase. mdpi.com Some derivatives also target β-ketoacyl-acyl carrier protein synthase III (FabH), another crucial enzyme in bacterial fatty acid synthesis. mdpi.com

Research has demonstrated the efficacy of these compounds against a range of bacteria. Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown potent activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov In some cases, the activity of these synthesized compounds was superior to the standard drug streptomycin. nih.gov However, efficacy against Gram-negative bacteria such as Escherichia coli has been reported to be limited for some derivatives. nih.gov The introduction of different substituents onto the core structure significantly influences the antibacterial spectrum and potency. For instance, hybrids of 1,2,4-triazole with fluoroquinolones have exhibited excellent activity against a broad spectrum of pathogens, including E. coli, P. aeruginosa, and S. aureus, with MIC values as low as 0.12 µg/mL. nih.gov

Table 1: Antibacterial Efficacy of 1,2,4-Triazole Derivatives

| Derivative Type | Bacterial Strain | Efficacy / Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff Bases | Staphylococcus aureus | Some derivatives showed activity superior to streptomycin. | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff Bases | Escherichia coli | No significant activity observed. | nih.gov |

| 5-oxo- and 5-thioxo-1,2,4-triazole-fluoroquinolone hybrids | E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, M. smegmatis | Excellent activity with MIC values from 0.12 to 1.95 µg/mL. | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Various bacteria and yeast-like fungi | Promising activity observed in agar-well diffusion tests. | researchgate.net |

| 1,2,4-triazole-ciprofloxacin hybrids | Gram-positive and Gram-negative pathogens (including MRSA) | Activity (MIC <1 mg/mL) was higher than the parent ciprofloxacin. | sci-hub.se |

The primary antifungal mechanism of 1,2,4-triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govnih.govmdpi.com This enzyme is vital for the biosynthesis of ergosterol (B1671047), a crucial component of fungal cell membranes. nih.gov By binding to the heme iron cofactor of CYP51, triazoles disrupt the fungal ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and ultimately compromising membrane integrity and inhibiting fungal growth. nih.govnih.gov

These compounds have demonstrated a broad spectrum of activity against various fungal species, including human and plant pathogens. Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed strong effects against Microsporum gypseum, with some derivatives exhibiting activity superior to the standard drug ketoconazole. nih.gov The efficacy spectrum extends to significant plant pathogens. For example, certain nortopsentin analogues containing a 1,2,4-triazole moiety were more effective against Cercospora arachidicola Hori than commercial fungicides. nih.gov Similarly, novel tri-substituted 1,2,4-triazoles have shown potent activity against plant pathogens like Venturia nashicola and Fusarium graminearum. nih.gov Derivatives based on the fungicide mefentrifluconazole (B3027861) also displayed excellent activity against pathogens such as Physalospora piricola. nih.gov

Table 2: Antifungal Efficacy of 1,2,4-Triazole Derivatives

| Derivative Type | Fungal Strain | Efficacy / Finding | Reference |

|---|---|---|---|

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff Bases | Microsporum gypseum | Six derivatives showed activity superior to ketoconazole. | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff Bases | Candida albicans, Aspergillus niger | No significant activity observed. | nih.gov |

| Tri-substituted 1,2,4-triazoles containing benzimidazole | Venturia nashicola (plant pathogen) | Potent activity observed. | nih.gov |

| Tri-substituted 1,2,4-triazoles containing benzimidazole | Fusarium graminearum (plant pathogen) | Sufficient activity reported. | nih.gov |

| Nortopsentin analogues with 1,2,4-triazole | Cercospora arachidicola Hori (plant pathogen) | More fungicidal than chlorothalonil (B1668833) and carbendazim. | nih.gov |

| 1,2,4-triazole derivatives containing carboxamide fragments | Physalospora piricola (plant pathogen) | Compound 6h (92% inhibition) showed outstanding activity. EC50 = 13.095 µg/mL. | mdpi.com |

1,2,4-triazole derivatives are regarded as a promising class of anti-tuberculosis (TB) agents, with potential to address drug-resistant strains of Mycobacterium tuberculosis. researchgate.netrsc.org The lipophilic nature of many triazole derivatives facilitates their penetration of the mycolic acid-rich cell wall of mycobacteria.

Several molecular targets have been proposed for the anti-TB action of triazoles. One potential pathway involves the inhibition of mycobacterial cytochrome P450 enzymes, such as CYP121, which are essential for the pathogen's survival. nih.gov Molecular docking studies have confirmed the potential binding of 1,2,4-triazole derivatives to this enzyme. nih.gov Another critical target is β-ketoacyl ACP synthase I (KasA), an enzyme involved in the mycolic acid biosynthesis pathway. mdpi.com A significant correlation has been observed between the anti-TB activity of some triazole derivatives and their binding potency with KasA. mdpi.com For instance, 4-amino-5-(2-thienylmethyl)-3-[1-(2-thienyl)-3-aryl) propion-3-yl] sulfanyl-4H-1,2,4-triazole derivatives showed considerable inhibition (58-84%) against Mycobacterium tuberculosis H37Rv. nih.gov

Table 3: Antituberculosis Activity of 1,2,4-Triazole Derivatives

| Derivative Type | Mycobacterium Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | MDR-TB (Rifampicin and Isoniazid resistant) | 11 µg/mL | mdpi.com |

| A series of 1,2,4-triazol-5-thione derivatives (Compound C4) | M. tuberculosis H37Ra | 0.976 µg/mL | nih.gov |

| A series of 1,2,4-triazol-5-thione derivatives (Compound C4) | M. phlei | 7.81 µg/mL | nih.gov |

| 4-amino-5-(2-thienylmethyl)-3-sulfanyl-4H-1,2,4-triazole derivatives | M. tuberculosis H37Rv | Considerable inhibition (58-84%) at 6.25 µg/mL. | nih.gov |

Antiviral Properties and Inhibition Mechanisms (e.g., HIV-1 Reverse Transcriptase)

The structural versatility of the 1,2,4-triazole scaffold has been exploited in the development of antiviral agents. nih.govresearchgate.net These compounds can target various stages of the viral life cycle.

A significant mechanism of action is the inhibition of viral enzymes essential for replication. Notably, certain 1,2,4-triazole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov For example, acetamide-substituted analogs of doravirine (B607182) incorporating a 1,2,4-triazole ring demonstrated excellent inhibitory properties against HIV-1, comparable to the parent drug. nih.gov More recently, research has focused on the HIV-1 capsid (CA) protein as a therapeutic target. drexel.edu Phenylalanine derivatives containing a 1,2,3-triazole ring, based on the lead compound PF-74, were shown to be potent HIV-1 CA inhibitors, exhibiting antiviral activity in both the early and late stages of HIV-1 replication. drexel.edu Other studies have investigated triazole derivatives as inhibitors of the MERS coronavirus helicase, with halogen-substituted compounds showing the most activity. nih.gov

Anticancer and Antitumor Investigations: Cellular and Molecular Targets

1,2,4-triazole derivatives have emerged as a significant class of compounds in anticancer drug discovery, exhibiting cytotoxic effects against a wide range of human cancer cell lines. isres.orgzsmu.edu.ua Their mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death) and the inhibition of key cellular proliferation pathways. zsmu.edu.uaresearchgate.net

Studies have demonstrated the antiproliferative activities of these compounds against various cancer types, including breast, colon, lung, and prostate cancer. isres.orgijpca.org For example, certain 1,2,4-triazole derivatives have shown significant inhibitory effects against human colon cancer cells both in vitro and in vivo. isres.org The cytotoxic activity is highly dependent on the substituents attached to the triazole core. Bis-triazole derivatives have been shown to induce apoptosis in Ehrlich Ascites Carcinoma (EAC) cells, as confirmed by DNA fragmentation assays. researchgate.net

Table 4: Anticancer Activity of 1,2,4-Triazole Derivatives

| Derivative Type | Cancer Cell Line | Activity (e.g., IC50) | Reference |

|---|---|---|---|

| Bis-triazole derivative (12c) | Ehrlich Ascites Carcinoma (EAC) | IC50 = 0.55 µM; Induced apoptosis. | researchgate.net |

| Bis-triazole derivative (12g) | Ehrlich Ascites Carcinoma (EAC) | IC50 = 0.62 µM | researchgate.net |

| 1,2,4 triazole pyridine (B92270) derivative (3-(5-(4-bromobenzylthio)-4H-1, 2, 4- triazol-3-yl) pyridine) | Murine melanoma (B16F10) | Showed more anticancer activity than other synthesized compounds. | ijpca.org |

| 1,2,4-triazole derivatives (Compounds 8a, 8b, 8c, 8d, 10b, 10e, 10g) | A panel of cancer cell lines | Remarkable antiproliferative activity. | nih.gov |

| Pentacyclic coumarinyltriazolopyrimidine derivative (59a) | MCF-7 (Breast Cancer) | IC50 = 7.9 µg/mL | nih.gov |

The biological activities of this compound derivatives are frequently linked to their ability to inhibit specific enzymes that are critical for the survival and proliferation of pathogens or cancer cells.

14α-Demethylase (CYP51): As previously discussed in the antifungal section, this is a primary and well-established target for azole compounds. Inhibition of this enzyme disrupts ergosterol synthesis in fungi and is the cornerstone of their antifungal activity. nih.govnih.govmdpi.com Molecular docking studies have shown that novel 1,2,4-triazole derivatives possess a strong affinity for CYP51. mdpi.com

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy as its overactivation can lead to uncontrolled cell growth. Certain 1,2,4-triazole derivatives have been identified as potent EGFR inhibitors. nih.gov For example, compound 8c from a synthesized series showed significant EGFR inhibition with an IC50 value of 3.6 µM. nih.gov

Other Enzymes: The inhibitory action of these triazoles extends to a variety of other enzymes. Some derivatives have shown inhibitory activity against BRAF kinase and tubulin, both of which are important anticancer targets. nih.gov In the context of antibacterial action, dihydrofolate reductase and β-ketoacyl-acyl carrier protein synthase III (FabH) are known targets. mdpi.com For antitubercular activity, cytochrome P450 CYP121 and β-ketoacyl ACP synthase I (KasA) are key enzymes inhibited by triazole derivatives. mdpi.comnih.gov Furthermore, some triazole-based compounds have been investigated as inhibitors of VEGFR-2 and p38α MAPK, which are involved in cancer angiogenesis and inflammatory responses. nih.gov

Table 5: Enzyme Inhibition by 1,2,4-Triazole Derivatives

| Enzyme Target | Derivative Type | Biological Activity | IC50 / Inhibition % | Reference |

|---|---|---|---|---|

| 14α-Demethylase (CYP51) | 1,2,4-triazole derivatives | Antifungal | Strong affinity in docking studies. | mdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | 1,2,4-triazole derivative (8c) | Anticancer | IC50 = 3.6 µM | nih.gov |

| BRAF Kinase | 1,2,4-triazole derivatives (8c, 8d) | Anticancer | Potent inhibition observed. | nih.gov |

| Tubulin | 1,2,4-triazole derivatives (8c, 8d) | Anticancer | Strong inhibition observed. | nih.gov |

| Cytochrome P450 CYP121 | 1,2,4-triazol-5-thione derivatives | Antitubercular | Target identified via molecular docking. | nih.gov |

| β-ketoacyl ACP synthase I (KasA) | Triazole derivatives | Antitubercular | Binding potency correlates with anti-TB activity. | mdpi.com |

| VEGFR-2 | Pentacyclic coumarinyltriazolopyrimidine derivative (59a) | Anticancer | 94% inhibition at 117 ng/mL | nih.gov |

Interference with Nucleic Acid Synthesis

While direct studies detailing the interference of this compound with nucleic acid synthesis are not extensively documented in the available literature, the broader class of 1,2,4-triazole derivatives is known to exhibit such properties, primarily in the context of their antifungal and anticancer activities. The proposed mechanism often involves the inhibition of enzymes crucial for the biosynthesis of nucleotides, thereby disrupting DNA and RNA synthesis and impeding cell proliferation. For instance, some antifungal triazoles function by inhibiting lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungi. While this is a different pathway, the principle of enzymatic inhibition highlights a common mode of action for this class of compounds. Further research is necessary to specifically elucidate how this compound interacts with the machinery of nucleic acid synthesis.

Induction of Apoptosis and Cell Cycle Modulation

The modulation of cell cycle and the induction of apoptosis are key mechanisms through which various therapeutic agents exert their effects, particularly in oncology. Research into derivatives of 1,2,4-triazoles has indicated their potential to influence these cellular processes. For example, novel synthesized derivatives of 1,2,4-triazole have been investigated for their cytotoxic effects against human cancer cell lines, such as MCF-7 (human breast carcinoma), HepG2 (human liver cancer), and WRL-68 (human hepatic cell line). chemmethod.com Some of these compounds have demonstrated moderate activity at certain concentrations, suggesting an impact on cell viability that could be linked to the induction of apoptosis or cell cycle arrest. chemmethod.com The precise molecular pathways by which this compound itself may trigger these events require more specific investigation.

Central Nervous System (CNS) Activities (e.g., Anticonvulsant, Benzodiazepine (B76468) Receptor Agonism)

The 1,2,4-triazole nucleus is a structural component of several drugs with known CNS activity, including anticonvulsants and anxiolytics that interact with the benzodiazepine receptor site on the GABA-A receptor complex. This has prompted research into the potential CNS effects of various triazole derivatives. While specific studies on the anticonvulsant or benzodiazepine receptor agonist properties of this compound are limited, the general class of 1,2,4-triazoles has been a focus of such research. globalresearchonline.net The structural similarities to known CNS-active drugs suggest that this compound could potentially interact with neural receptors, but empirical evidence from dedicated pharmacological screening is needed to confirm any such activity.

Antioxidant Capacity and Radical Scavenging Mechanisms

Derivatives of 1,2,4-triazoles have been evaluated for their antioxidant properties. The ability to scavenge free radicals is a crucial mechanism for protecting cells from oxidative stress, which is implicated in a variety of diseases. The antioxidant activity of these compounds is often assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. For instance, certain 1,2,4-triazole derivatives have shown notable antioxidant potential, in some cases comparable to standard antioxidants like ascorbic acid. globalresearchonline.net The furan (B31954) and phenyl rings in this compound may contribute to its potential antioxidant activity through their ability to donate electrons and stabilize free radicals.

Immunomodulatory Effects and Mechanisms

The immune system is a complex network of cells and signaling molecules that can be modulated by various chemical compounds. Some 1,2,4-triazole derivatives have been investigated for their immunomodulatory effects. These effects can manifest as either immunosuppression or immunostimulation, depending on the specific compound and the biological context. The mechanisms underlying these effects can involve the modulation of cytokine production, the activity of immune cells such as lymphocytes and macrophages, or interference with inflammatory pathways. While the specific immunomodulatory profile of this compound has not been extensively characterized, the known bioactivity of the triazole scaffold suggests this as a potential area for future research.

Plant Growth Regulation and Agrochemical Applications

The 1,2,4-triazole ring is a key component in a number of commercially successful fungicides and plant growth regulators. nih.gov Research has shown that derivatives of 3-(2-furyl)-4-aryl-1,2,4-triazole-5-thiones exhibit plant-growth regulative activities. researchgate.net Similarly, a series of ω-heterocyclyl-ω-(1H-1,2,4-triazol-1-yl) acetophenones were found to have mild plant growth regulative activities. researchgate.net The fungicidal mechanism of many triazoles involves the inhibition of sterol biosynthesis in fungi, which is essential for maintaining the integrity of their cell membranes. nih.gov This mode of action has led to their widespread use in agriculture to protect crops from fungal pathogens. nih.gov Given this precedent, this compound and its derivatives represent a class of compounds with potential for development as new agrochemicals.

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Target Pathogen | Activity | EC50 (µg/mL) |

| 8d | Physalospora piricola | Exceptional | 10.808 nih.gov |

| 8k | Physalospora piricola | Exceptional | 10.126 nih.gov |

| 9b | Physalospora piricola | Enhanced | Not specified |

| 9e | Physalospora piricola | Excellent (>85% inhibition) | Not specified |

| 9f | Physalospora piricola | Excellent (>85% inhibition) | Not specified |

| 9o | Physalospora piricola | Excellent (>85% inhibition) | Not specified |

Other Biological Targets (e.g., 5-HT1D Receptors)

The structural diversity of 1,2,4-triazole derivatives allows them to interact with a wide range of biological targets beyond those already discussed. For example, some triazoles have been designed and synthesized to target specific receptors, such as the serotonin (B10506) 5-HT1D receptor, which is implicated in the pathophysiology of migraine. While there is no specific data available linking this compound to the 5-HT1D receptor, this highlights the potential for this chemical scaffold to be adapted to interact with various G-protein coupled receptors and other key biological molecules. Further screening and target identification studies would be necessary to fully map the biological interaction profile of this compound.

Structure Activity Relationship Sar and Rational Design

Correlating Structural Modifications with Biological Efficacy

The biological activity of derivatives of 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole is intricately linked to the nature and position of substituents on its core structure. While the parent compound serves as a foundational template, the introduction of various functional groups can significantly modulate its therapeutic potential, particularly its antimicrobial and antifungal properties.

Systematic studies on related 1,2,4-triazole (B32235) structures have revealed several key trends. For instance, the introduction of a thiol group at the 3-position of the triazole ring, resulting in 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, provides a crucial reactive site for further derivatization. The biological activity of these thiol derivatives can be fine-tuned by introducing different substituents on the 4-phenyl ring. mdpi.com

In a series of 4,5-disubstituted-1,2,4-triazole-3-thiones, compounds with a phenyl ring at the N-4 position generally showed higher antibacterial activity compared to those with alkyl or alkene groups at the same position. mdpi.com This suggests the importance of the aromatic system at this position for biological interaction. Furthermore, studies on other 1,2,4-triazole derivatives have indicated that an unsubstituted phenyl ring or a 2-furyl group can sometimes result in poor activity against certain bacterial strains, highlighting the necessity of substitution to enhance efficacy. nih.gov

The following interactive table summarizes the structural modifications made to the core structure of 5-(2-furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol and the expected impact on biological activity based on established SAR principles for this class of compounds.

| Compound | R Group on 4-Phenyl Ring | Expected Impact on Antimicrobial Activity |

| 8a | -H | Baseline activity, often requires substitution for enhancement. |

| 8b | 4-OCH₃ | May show varied activity, potentially enhancing antifungal properties. |

| 8c | 4-Cl | Likely to enhance antibacterial activity due to the electron-withdrawing nature of chlorine. |

| 8d | 4-NO₂ | Expected to significantly enhance antibacterial activity. |

| 8e | 4-CH₃ | May have a modest impact on activity, depending on the target organism. |

This table is based on the synthesized compounds reported by Küçükgüzel et al. (2001) mdpi.com and general SAR principles for 1,2,4-triazoles.

Pharmacophore Mapping and Ligand-Receptor Fit Analysis

Pharmacophore modeling is a crucial aspect of rational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For 1,2,4-triazole derivatives, including the this compound scaffold, the key pharmacophoric features are largely defined by the triazole ring itself and its substituents. nih.gov

The 1,2,4-triazole ring is a versatile pharmacophore due to its unique electronic properties, including its dipole moment, ability to participate in hydrogen bonding, and its rigid structure. nih.gov The nitrogen atoms within the triazole ring can act as hydrogen bond acceptors, a critical interaction for binding to many biological receptors. The NH group in the 4H-tautomer can also serve as a hydrogen bond donor.

For the this compound scaffold, a hypothetical pharmacophore model would include:

Aromatic/Heteroaromatic Features: The 2-furyl and 5-phenyl rings provide crucial hydrophobic and π-π stacking interactions with the receptor's active site.

Hydrogen Bond Acceptors: The nitrogen atoms of the 1,2,4-triazole ring are key hydrogen bond acceptors.

Hydrogen Bond Donor: The N-H group at the 4-position of the triazole ring can act as a hydrogen bond donor.

Additional Features from Substituents: Substituents on the phenyl ring can introduce additional interaction points, such as hydrogen bond acceptors (e.g., in a nitro group) or hydrophobic features.

Ligand-receptor fit analysis, often performed using computational docking studies, helps to visualize how these pharmacophoric features orient within the binding pocket of a target protein. For many antimicrobial 1,2,4-triazoles, the target is an essential enzyme in the pathogen's life cycle. The analysis of the binding mode can reveal which interactions are most critical for inhibitory activity and guide further structural modifications to improve the fit and, consequently, the efficacy.

Strategies for Lead Compound Optimization and Analogue Development

Once a lead compound like this compound is identified, several strategies can be employed for its optimization and the development of more potent and effective analogues. ujmm.org.ua These strategies are often guided by the SAR data and pharmacophore models discussed previously.

One common approach is the systematic modification of peripheral substituents . For the this compound core, this involves synthesizing a library of analogues with different functional groups on the phenyl ring. The goal is to identify substituents that enhance biological activity, improve pharmacokinetic properties (such as solubility and bioavailability), and reduce potential toxicity. nih.gov For instance, if initial screenings show that a 4-chloro substitution on the phenyl ring increases antimicrobial activity, further analogues could be synthesized with other halogens (fluoro, bromo) or multiple halogen substitutions to explore the full potential of this modification.

Another strategy is bioisosteric replacement . This involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity or a better side-effect profile. For example, the furan (B31954) ring could be replaced with other five-membered heterocycles like thiophene (B33073) or thiazole (B1198619) to investigate the impact on efficacy.

Scaffold hopping is a more advanced strategy where the core 1,2,4-triazole ring is retained, but the arrangement of the substituents is altered, or the core itself is replaced by another heterocycle with similar spatial and electronic properties. This can lead to the discovery of novel chemical series with improved drug-like properties.

The development of hybrid molecules is also a promising approach. This involves linking the 1,2,4-triazole scaffold to another known pharmacophore to create a single molecule that can potentially interact with multiple targets or have a synergistic effect. ujmm.org.ua

Ultimately, the rational design and development of novel antibacterial and antifungal agents based on the 1,2,4-triazole scaffold is a key strategy in addressing the growing challenge of microbial resistance. nih.gov

Applications in Materials Science and Technology

Exploiting Electronic Properties in Organic Materials

The electronic character of the 1,2,4-triazole (B32235) ring, combined with the furan (B31954) and phenyl substituents, provides a foundation for its use in organic electronics. The triazole core is known for its high electron affinity and thermal stability, while the furan and phenyl groups can be functionalized to fine-tune the electronic and morphological properties of the resulting materials. gsconlinepress.com

Derivatives of 1,2,4-triazole are recognized for their potential in developing new organic semiconductors. The nitrogen-rich heterocyclic triazole ring system can significantly influence electron distribution and improve intramolecular electron transport, which is a critical characteristic for semiconductor materials. acs.org The incorporation of both furan and phenyl rings into the triazole structure creates a donor-acceptor (D-A) type framework, which is a common strategy in the design of high-performance organic semiconductors. gsconlinepress.com

Research on analogous furan-substituted conjugated compounds with a 1,2,4-triazole core has shown that these molecules can serve as effective acceptor structures in organic electronic devices. gsconlinepress.com While furan has been less explored than its analogue thiophene (B33073), studies have demonstrated that furan-containing materials can exhibit comparable charge transport properties. gsconlinepress.com For instance, a furan-substituted benzothiadiazole, used as the channel layer in a bottom-gate bottom-contact Organic Field-Effect Transistor (OFET), achieved a notable mobility (μmax) of 0.0122 cm² V⁻¹ s⁻¹. gsconlinepress.com The substitution of thiophene with furan can lead to better molecular planarity and rigidity, which are advantageous for charge transport. nih.gov The inherent properties of the 1,2,4-triazole moiety, such as high triplet energy and electron mobility, further enhance its suitability for these applications. irowater.com

Table 1: Electronic Properties of Related Furan/Triazole-Based Organic Materials

| Compound/System | Application | Key Finding | Mobility (μmax) | Source |

|---|---|---|---|---|

| Furan-substituted benzothiadiazole | OFET Channel Layer | Furan unit demonstrated to be a promising building block for charge transport. | 0.0122 cm² V⁻¹ s⁻¹ | gsconlinepress.com |

| Furan-substituted Thiophene/Phenylene Co-Oligomer (BPFTT) | OFET Active Layer | Exhibits ambipolar mobilities and excellent optical characteristics. | 0.54 cm² V⁻¹ s⁻¹ (hole), 0.03 cm² V⁻¹ s⁻¹ (electron) | nih.gov |

This table presents data for materials structurally related to 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole to illustrate the potential of the core structures.

The tunable electronic properties of triazole derivatives also make them candidates for use in organic photovoltaic (OPV) cells. In OPV devices, the efficiency of charge generation, separation, and transport is paramount. The donor-acceptor architecture inherent in molecules like this compound is beneficial for these processes.

Studies on copolymers incorporating 1,2,4-triazole moieties have demonstrated their utility in OPV applications. irowater.com For example, carbazole-benzothiadiazole-triazole based copolymers have been synthesized where the optical and electrochemical properties could be systematically tuned by varying the concentration of the triazole unit. irowater.com When these polymers were used as the donor material in a blend with a fullerene acceptor (PCBM), they successfully functioned in organic photovoltaic cells. irowater.com The rigid, planar structure and excellent conductivity of triazole derivatives are advantageous for their use in optoelectronic materials, including perovskite solar cells where they have been explored as passivating agents to reduce defects and enhance stability. acs.org The high nitrogen content and resulting electronic characteristics of the 1,2,4-triazole ring system fit the requirements for materials used in photovoltaic cells. acs.org

Polymer Stabilization and Photodegradation Prevention

The degradation of polymeric materials upon exposure to environmental factors, particularly ultraviolet (UV) radiation, is a significant challenge that limits their lifespan and performance. The process of photodegradation often involves the generation of free radicals, which initiate chain reactions leading to the breakdown of the polymer matrix. nih.govresearchgate.net Compounds containing the 1,2,4-triazole ring have shown considerable promise as additives for polymer stabilization by counteracting these degradation pathways.

The stabilizing effect of 1,2,4-triazole derivatives stems from two primary mechanisms: UV absorption and antioxidant activity. The heterocyclic 1,2,4-triazole ring plays a crucial role as a UV absorber, protecting the polymer from the damaging effects of radiation. gsconlinepress.com Furthermore, these compounds can act as radical scavengers, neutralizing the highly reactive free radicals that are by-products of degradation processes. researchgate.netresearchgate.net

Table 2: Polymer Stabilization Mechanisms of Triazole Derivatives

| Stabilization Mechanism | Description | Relevant Compound Class | Source |

|---|---|---|---|

| UV Absorption | The triazole ring absorbs harmful UV radiation and dissipates the energy, preventing it from reaching and breaking the polymer chains. | 1,2,4-Triazole ring systems | gsconlinepress.comresearchgate.net |

| Radical Scavenging (Antioxidant Activity) | The compound neutralizes free radicals formed during photodegradation, terminating the chain reaction that leads to polymer breakdown. | 1,2,4-Triazole-3-thiols, general 1,2,4-triazole derivatives | researchgate.netresearchgate.netisres.org |

Coordination Chemistry and Metal Complexes

Synthesis of Metal Complexes Featuring 3-(2-Furyl)-5-phenyl-4H-1,2,4-triazole Derivatives as Ligands

The synthesis of metal complexes incorporating this compound derivatives as ligands typically involves the reaction of the triazole ligand with a suitable metal salt in an appropriate solvent. While direct synthetic reports for complexes of the title compound are not extensively detailed in the literature, the synthesis can be extrapolated from established procedures for structurally similar 1,2,4-triazole (B32235) derivatives. sigmaaldrich.comresearchgate.netnih.gov

A general synthetic route involves dissolving the this compound ligand in a solvent such as ethanol (B145695) or methanol. nih.gov An alcoholic or aqueous solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) is then added to the ligand solution, often in a specific molar ratio (e.g., 1:1 or 1:2 metal-to-ligand). researchgate.net The reaction mixture is typically stirred and may require heating under reflux to facilitate complex formation. nepjol.info Upon cooling or solvent evaporation, the resulting metal complex often precipitates out of the solution and can be isolated by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried.

For instance, the synthesis of related 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol complexes with various transition metals has been successfully achieved in an alcoholic medium. researchgate.netnih.gov Similarly, the synthesis of 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol has been reported, which can serve as a precursor for complexation reactions. mdpi.com The thione/thiol tautomerism in such derivatives offers additional coordination sites through the sulfur atom. ijsr.net

| Reactant 1 | Reactant 2 | Reaction Conditions | Product Type |

| This compound | Metal(II) Halide (e.g., CuCl₂, NiCl₂) | Ethanolic solution, Reflux | Metal-triazole complex |

| This compound | Metal(II) Acetate (e.g., Zn(OAc)₂) | Methanolic solution, Stirring at room temperature | Metal-triazole complex |

| 5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | Metal(II) Nitrate (e.g., Co(NO₃)₂) | Aqueous/alcoholic solution | Metal-triazolethiol complex |

Characterization of Coordination Modes and Geometries

The this compound ligand is expected to exhibit versatile coordination behavior, acting as a monodentate or a bridging ligand. The coordination typically occurs through the nitrogen atoms of the triazole ring. Specifically, the N1 and N2 atoms are common coordination sites, allowing the ligand to bridge two metal centers. In its deprotonated form, the N4 atom can also participate in coordination.

Spectroscopic techniques are crucial for elucidating the coordination modes. In the infrared (IR) spectra of the complexes, a shift in the C=N stretching vibration of the triazole ring compared to the free ligand indicates the involvement of the ring nitrogen atoms in coordination. nih.gov The appearance of new bands in the far-IR region can be attributed to the formation of metal-nitrogen (M-N) bonds.

The geometry of the resulting metal complexes is influenced by the nature of the metal ion, the metal-to-ligand ratio, and the presence of other coordinating anions or solvent molecules. Based on studies of similar 1,2,4-triazole complexes, several geometries can be anticipated. nih.govwikipedia.org For example, with Cu(II), square planar or distorted octahedral geometries are common, while tetrahedral or octahedral geometries are often observed for Co(II), Ni(II), and Zn(II) complexes. nih.govnih.gov

X-ray crystallography provides definitive structural information. For instance, the crystal structure of a related Cu(I) complex with 3-phenyl-4-allyl-5-allylsulfanyl-4H-1,2,4-triazole revealed a dimeric structure where the triazole ligands bridge the copper ions. mdpi.com

Table of Expected Coordination Geometries

| Metal Ion | Common Coordination Numbers | Expected Geometries | Supporting Evidence |

|---|---|---|---|

| Cu(II) | 4, 6 | Square Planar, Octahedral | Spectral data from related triazole complexes nih.govwikipedia.org |

| Ni(II) | 4, 6 | Tetrahedral, Octahedral | Magnetic susceptibility and spectral data nih.gov |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Electronic spectra of analogous complexes |

Potential for Catalysis or Advanced Materials

Metal complexes of 1,2,4-triazole derivatives are being explored for their potential in various applications, including catalysis and the development of advanced materials. The tunable electronic properties and structural versatility of these complexes make them attractive candidates for such roles.